molecular formula C8H11NO3S B140899 Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate CAS No. 145627-51-6

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate

Cat. No. B140899
M. Wt: 201.25 g/mol
InChI Key: QGMPHTWONCIJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as EMT, is a chemical compound that has been studied for its potential use in various scientific research applications. EMT is a heterocyclic compound that contains a thiazole ring and an imine group. It has been found to exhibit interesting biological properties, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to DNA damage and cell death.

Biochemical And Physiological Effects

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation is its potential toxicity. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to be toxic to normal cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research involving Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further investigation. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies are needed to determine the optimal dosage and delivery methods for Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate to minimize potential toxicity.

Synthesis Methods

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then treated with sodium hydride and ethyl iodide to produce Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate.

Scientific Research Applications

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.

properties

CAS RN

145627-51-6

Product Name

Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-4-11-7(10)6-5(2)12-8(9-3)13-6/h4H2,1-3H3

InChI Key

QGMPHTWONCIJSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=NC)S1)C

Canonical SMILES

CCOC(=O)C1=C(OC(=NC)S1)C

synonyms

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI)

Origin of Product

United States

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